molecular formula C6H11NO2S B8526233 4-(2-Hydroxyethyl)thiomorpholin-3-one CAS No. 88620-20-6

4-(2-Hydroxyethyl)thiomorpholin-3-one

Cat. No.: B8526233
CAS No.: 88620-20-6
M. Wt: 161.22 g/mol
InChI Key: ZXAWOADUYSLPKF-UHFFFAOYSA-N
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Description

4-(2-Hydroxyethyl)thiomorpholin-3-one (CAS 88620-20-6) is a sulfur-containing heterocyclic compound with the molecular formula C₆H₁₁NO₂S and a molecular weight of 161.22 g/mol . Its structure comprises a thiomorpholinone core (a six-membered ring containing sulfur and oxygen) substituted with a 2-hydroxyethyl group at position 4. Key features include:

  • Functional groups: A ketone (C=O), thioether (C-S-C), and hydroxyl (-OH) group.
  • Physicochemical properties: One hydrogen bond donor and three hydrogen bond acceptors, suggesting moderate polarity .

Properties

CAS No.

88620-20-6

Molecular Formula

C6H11NO2S

Molecular Weight

161.22 g/mol

IUPAC Name

4-(2-hydroxyethyl)thiomorpholin-3-one

InChI

InChI=1S/C6H11NO2S/c8-3-1-7-2-4-10-5-6(7)9/h8H,1-5H2

InChI Key

ZXAWOADUYSLPKF-UHFFFAOYSA-N

Canonical SMILES

C1CSCC(=O)N1CCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several derivatives, including hydroxyethyl-substituted heterocycles and amines. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents/Functional Groups Applications/Properties
4-(2-Hydroxyethyl)thiomorpholin-3-one C₆H₁₁NO₂S 161.22 Thiomorpholinone (S, O) 4-(2-hydroxyethyl), ketone, thioether Pharmaceutical intermediate
HEPES Buffer C₈H₁₈N₂O₄S 238.31 Piperazine 4-(2-hydroxyethyl), ethanesulfonic acid Biological buffer (pH 6.8–8.2)
4-(2-Hydroxyethyl)morpholine C₆H₁₃NO₂ 131.17 Morpholine (O) 4-(2-hydroxyethyl) Solvent, corrosion inhibitor
Etophylline C₉H₁₂N₄O₃ 224.21 Xanthine (purine derivative) 7-(2-hydroxyethyl) Bronchodilator
Diethanolamine C₄H₁₁NO₂ 105.14 Linear amine Two 2-hydroxyethyl groups Surfactant, emulsifier

Key Comparative Insights

Heterocycle Core Differences: Thiomorpholinone vs. Morpholine/Piperazine: The sulfur atom in thiomorpholinone increases lipophilicity compared to oxygen/nitrogen-containing morpholine or piperazine derivatives. This affects solubility and reactivity; e.g., HEPES’s sulfonic acid group enhances water solubility and buffering capacity, while this compound’s thioether and ketone may favor membrane permeability . Xanthine (Etophylline): The purine core of etophylline enables adenosine receptor antagonism, a property absent in thiomorpholinone derivatives .

Functional Group Impact: The hydroxyethyl group in all compounds enhances hydrophilicity. However, its position and secondary functional groups dictate applications. For example, diethanolamine’s linear structure and dual -OH groups make it a versatile surfactant, whereas 4-(2-Hydroxyethyl)morpholine’s cyclic structure reduces flexibility, favoring use as a solvent .

Biological and Industrial Relevance: HEPES: Widely used in cell culture due to its non-reactive sulfonic acid buffer system . this compound: Limited commercial availability suggests niche research applications, such as enzyme inhibition studies or prodrug design .

Research Findings and Implications

  • Solubility: Thiomorpholinone derivatives generally exhibit lower aqueous solubility than HEPES or diethanolamine due to their sulfur-containing hydrophobic cores .
  • Reactivity: The ketone in this compound may participate in nucleophilic additions, unlike the sulfonic acid in HEPES or the amine groups in diethanolamine .
  • Toxicity: Diethanolamine shows moderate aquatic toxicity, whereas thiomorpholinone derivatives lack extensive ecotoxicological data, warranting further study .

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